molecular formula C8H9BrN2S B13328452 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

Cat. No.: B13328452
M. Wt: 245.14 g/mol
InChI Key: ZLYSHFSCFVBOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole (CAS 2091180-39-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 8 H 9 BrN 2 S and a molecular weight of 245.14 g/mol, this brominated heterocycle serves as a versatile synthetic intermediate . The bromine substituent at the 5-position makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the exploration of novel chemical space . The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a range of biological activities . As such, this reagent is primarily used as a key building block in organic synthesis and drug discovery efforts, particularly for constructing more complex molecules aimed at investigating new therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H9BrN2S

Molecular Weight

245.14 g/mol

IUPAC Name

5-bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C8H9BrN2S/c1-3-6-4-12-8-10-5(2)7(9)11(6)8/h4H,3H2,1-2H3

InChI Key

ZLYSHFSCFVBOQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=NC(=C(N12)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-4-methylthiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .

Industrial Production Methods

the use of green chemistry principles, such as microwave-assisted synthesis and the use of biodegradable solvents like PEG-400, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole C₈H₁₀BrN₂S 3-ethyl, 5-bromo, 6-methyl Potential bioactive scaffold [Hypothetical]
5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole C₆H₅BrN₂S 5-bromo, 6-methyl Intermediate in organic synthesis
6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole C₈H₉BrN₂S 6-(3-bromopropyl) Building block for extended alkyl chains
3-Methyl-5-nitroso-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole C₁₂H₈ClN₃OS 3-methyl, 5-nitroso, 6-(4-chlorophenyl) Precursor for oxadiazolo-thiazinones
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine C₁₆H₁₈N₃O₂S₂ 5-(N,N-dimethylaminomethyl), 6-(4-methylsulfonylphenyl) Potent COX-2 inhibitor (IC₅₀ = 0.08 µM)

Key Observations:

Substituent Position and Bioactivity : Bromine at position 5 (as in the target compound) contrasts with nitroso or sulfonylphenyl groups in other derivatives. These substitutions significantly alter electronic properties and binding affinities. For example, the sulfonylphenyl group in the COX-2 inhibitor enhances selectivity via hydrophobic interactions with the enzyme’s active site .

Reactivity : Bromine at position 5 is less reactive in nucleophilic substitution than bromine at position 2 (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole), which undergoes facile substitution with secondary amines .

Biological Activity

5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H5BrN2SC_6H_5BrN_2S. The compound features a thiazole ring fused with an imidazole structure, which contributes to its unique biological properties.

Structural Information

PropertyValue
Molecular FormulaC₆H₅BrN₂S
Molecular Weight215.08 g/mol
SMILESCC1=C(N2C=CSC2=N1)Br
InChIInChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3

Anticancer Properties

Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), K562 (leukemia), A549 (lung cancer).
  • Reference Compound : Doxorubicin.

In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer cell lines while maintaining low toxicity to normal cells .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. A comparative study reported the following results against Gram-positive and Gram-negative bacteria:

Bacterial StrainInhibition Zone (mm)
Klebsiella pneumoniae15
Pseudomonas aeruginosa18
Staphylococcus aureus12

These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .

The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation. Additionally, the antimicrobial effects may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Case Study 1: Anticancer Activity Evaluation

In a notable study, researchers synthesized several derivatives of imidazo[2,1-b][1,3]thiazoles and tested their efficacy against various cancer cell lines. The results indicated that compounds bearing bromine substituents exhibited enhanced anticancer activity compared to their non-brominated counterparts. The study concluded that structural modifications significantly influence biological activity and that further exploration could lead to the development of novel anticancer therapeutics .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. The synthesized compounds were tested against multiple bacterial strains. The results showed that certain derivatives had superior inhibitory effects compared to traditional antibiotics like Neomycin. This suggests potential applications in treating antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the imidazo[2,1-b][1,3]thiazole core in 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole?

  • Answer : The imidazo[2,1-b][1,3]thiazole core can be synthesized via cyclocondensation of imidazolidin-2-thione with α-bromoacetophenones in ethanol under reflux for 4 hours, yielding hydrobromide intermediates. Neutralization with NaHCO₃ in acetone provides the final product with yields of 69–86% . For bromination at the C5 position, N-bromosuccinimide (NBS) is commonly used under controlled conditions, as demonstrated in analogous imidazothiadiazole systems .

Q. How can researchers evaluate the antioxidant potential of this compound?

  • Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. For example, structurally similar 3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles showed 60–97% inhibition of DPPH radicals, with phenolic substituents (e.g., compound 4e ) exhibiting the highest activity (97%) . Ensure assays are conducted at 20–25°C with UV-Vis quantification at 517 nm.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer : Use a combination of 1H^1 \text{H}/13C^{13}\text{C} NMR to confirm substituent positions and bromine integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For example, crystallographic data for related imidazo[2,1-b]thiazoles confirmed planarity of the heterocyclic core .

Advanced Research Questions

Q. What structural modifications enhance antitubercular activity in imidazo[2,1-b][1,3]thiazole derivatives?

  • Answer : Introducing carboxamide groups (e.g., derivative A in ) or aza spiro systems (e.g., derivative B ) significantly improves activity against Mycobacterium tuberculosis (Mtb), with MIC values as low as 0.061 µM. Docking studies indicate these modifications enhance binding to Mtb pantothenate synthetase (PS), a key enzyme in bacterial CoA biosynthesis .

Q. How can computational methods guide the design of derivatives targeting specific enzymes?

  • Answer : Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (e.g., AutoDock Vina) models interactions with targets like Mtb PS. In , docking scores correlated with experimental MIC values, identifying hydrophobic interactions with residues Phe₃₅₅ and Tyr₃₄₈ as critical .

Q. How can researchers address contradictions in biological activity data across studies?

  • Answer : Cross-validate using multiple assays (e.g., MIC, IC₅₀) and standardize protocols (e.g., bacterial strain selection, nutrient media). For instance, discrepancies in antioxidant activity between derivatives 4f (92% inhibition) and 4g (89%) were resolved by comparative DFT analysis, revealing electron-donating groups (e.g., -OCH₃) enhance radical scavenging .

Q. What mechanistic insights explain the role of bromine in modulating bioactivity?

  • Answer : Bromine’s electronegativity and steric effects influence binding to enzymatic pockets. In Mtb PS inhibitors, bromine at C5 enhances halogen bonding with backbone carbonyls, as shown in SAR studies of imidazo[2,1-b]thiazoles. However, excessive bulk may reduce solubility, necessitating balance in substituent design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.